N-chloroethanamine;hydrochloride
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Overview
Description
N-chloroethanamine;hydrochloride, also known as 2-chloroethylamine hydrochloride, is an organic compound with the molecular formula C2H6ClN·HCl. It is a derivative of ethylamine where one hydrogen atom is replaced by a chlorine atom. This compound is widely used in various chemical reactions and industrial applications due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-chloroethanamine;hydrochloride can be synthesized through several methods. One common method involves the reaction of ethanolamine with hydrogen chloride in the presence of an organic acid catalyst. The reaction proceeds via a substitution mechanism where the hydroxyl group of ethanolamine is replaced by a chlorine atom .
Another method involves the use of thionyl chloride as a chlorinating agent. In this process, ethanolamine reacts with thionyl chloride to produce this compound along with sulfur dioxide and hydrogen chloride as by-products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using ethanolamine and hydrogen chloride. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of hydrogen chloride as a chlorinating agent is preferred due to its availability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-chloroethanamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form ethylamine derivatives.
Condensation Reactions: It can react with aldehydes and ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted ethylamine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding oxides or chlorinated derivatives.
Condensation Products: Reactions with aldehydes and ketones result in the formation of imines or Schiff bases.
Scientific Research Applications
N-chloroethanamine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-chloroethanamine;hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the formation of cross-links, which interfere with the normal function of these molecules. In the case of DNA, this can result in the inhibition of replication and transcription, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: Similar to N-chloroethanamine;hydrochloride but with a bromine atom instead of chlorine.
3-Chloropropylamine hydrochloride: Contains an additional carbon atom in the alkyl chain compared to this compound.
Bis(2-chloroethyl)amine hydrochloride: Contains two chloroethyl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to its specific reactivity and the ability to form stable hydrochloride salts. This makes it particularly useful in various chemical and industrial applications where stability and reactivity are crucial .
Properties
CAS No. |
116147-70-7 |
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Molecular Formula |
C2H7Cl2N |
Molecular Weight |
115.99 g/mol |
IUPAC Name |
N-chloroethanamine;hydrochloride |
InChI |
InChI=1S/C2H6ClN.ClH/c1-2-4-3;/h4H,2H2,1H3;1H |
InChI Key |
QHLJCVHCGXRVSH-UHFFFAOYSA-N |
Canonical SMILES |
CCNCl.Cl |
Origin of Product |
United States |
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